Secorapamycin B
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,20S,21R)-14,20-dihydroxy-22-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxodocosa-3,5,7,15-tetraenyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H81NO14/c1-30(24-34(5)45(56)47(65-10)46(57)35(6)25-32(3)41(54)29-42(55)33(4)26-37-20-22-40(53)44(27-37)64-9)16-12-11-13-17-31(2)43(63-8)28-38-21-19-36(7)51(62,66-38)48(58)49(59)52-23-15-14-18-39(52)50(60)61/h11-13,16-17,25,30,32-34,36-40,42-44,46-47,53,55,57,62H,14-15,18-24,26-29H2,1-10H3,(H,60,61)/b13-11+,16-12+,31-17+,35-25+/t30-,32-,33-,34-,36-,37+,38+,39+,40-,42+,43+,44-,46-,47+,51-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZKEXYMOCBCBG-HPLJOQBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)O)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)C(C(C(=CC(C)C(=O)CC(C(C)CC3CCC(C(C3)OC)O)O)C)O)OC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)[C@@H]([C@@H](/C(=C/[C@@H](C)C(=O)C[C@@H]([C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)O)O)/C)O)OC)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H81NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
932.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthetic Pathways and Structural Transformations
Actinobacterial Production and Polyketide Backbone Elaboration
The origin of Secorapamycin B is intrinsically linked to the biosynthetic machinery of certain soil-dwelling bacteria. biosynth.com The complex carbon skeleton of this molecule is assembled through a sophisticated enzymatic assembly line.
Role of Modular Polyketide Synthases in Biosynthesis
The biosynthesis of the polyketide backbone of this compound is accomplished by Type I modular polyketide synthases (PKSs). biosynth.comfrontiersin.org These are massive, multifunctional enzymes organized into distinct modules. frontiersin.org Each module is responsible for a single cycle of chain elongation, incorporating a specific acyl-CoA substrate and performing a defined set of chemical modifications. frontiersin.org The rapamycin (B549165) synthase (RAPS) system, which builds the precursor molecule, is a prime example of such a PKS. nih.govresearchgate.net This enzymatic complex ensures the precise construction of the complex polyketide chain that will ultimately form the core structure of rapamycin and, subsequently, its derivatives like this compound. frontiersin.orgresearchgate.net The modular nature of these PKS enzymes allows for a programmed assembly process, dictating the length and pattern of functional groups along the polyketide chain. researchgate.net
Identification of Producer Organisms within Amycolatopsis Species
This compound is produced by actinobacteria, specifically identified within the genus Amycolatopsis. biosynth.com Species of this genus are known producers of a wide array of secondary metabolites used in medicine and agriculture. nih.gov While the original discovery of rapamycin was from Streptomyces hygroscopicus found in a soil sample from Easter Island, other actinomycetes, including Amycolatopsis species, are also recognized for producing these types of compounds. biosynth.comnih.govjst.go.jp The genus Amycolatopsis is noted for its diverse biosynthetic capabilities, with genomic studies revealing numerous biosynthetic gene clusters that point to a significant potential for producing novel antibiotics and other bioactive molecules. nih.gov
Table 1: Producer Organisms of Rapamycin and Related Compounds
| Producer Organism | Compound Family | Phylum |
|---|---|---|
| Amycolatopsis sp. | This compound | Actinobacteria |
| Streptomyces hygroscopicus | Rapamycin | Actinobacteria |
| Amycolatopsis mediterranei | Rifamycin B | Actinobacteria |
| Amycolatopsis orientalis | Vancomycin | Actinobacteria |
Decomposition and Ring-Opening Mechanisms from Rapamycin Precursors
This compound is recognized as a principal degradation product of rapamycin. enovatia.comscbt.com Its formation occurs through a facile ring-opening reaction of the rapamycin macrocycle under various conditions. enovatia.comresearchgate.net This transformation involves a sequential two-step process that cleaves the macrocyclic ring, leading to the characteristic open-chain structure of secorapamycins. researchgate.net
Hydrolysis of Ester Linkages (e.g., C25 ester bond) and Diol Intermediate Formation
The initial step in the formation of this compound from its rapamycin precursor is the hydrolysis of a macrocyclic ester bond. This reaction, often catalyzed by a base or occurring spontaneously in aqueous alkaline conditions (pH 9–11), targets the ester linkage, specifically noted at the C25 position in some studies. fda.govlibretexts.org The cleavage of this C-O bond results in the formation of a tetrahedral intermediate which then collapses. This process, known as saponification when base-catalyzed, leads to the creation of a ring-opened diol intermediate, which is a key precursor to the final secorapamycin structure. researchgate.netlibretexts.org
Dehydration Processes Leading to Open-Chain Structures
Following the initial hydrolysis, the diol intermediate undergoes a dehydration reaction. This step typically occurs under mild acidic conditions (pH 4–6) and results in the elimination of a water molecule. This dehydration leads to the formation of the final open-chain structure characteristic of secorapamycin. researchgate.net The degradation of rapamycin yields two primary products: the secorapamycin isomers and a hydroxy acid formed via lactone hydrolysis, with no evidence suggesting interconversion between these products. enovatia.comumich.eduresearchgate.netresearchgate.net
Table 2: Key Parameters for Rapamycin Ring-Opening Reaction
| Reaction Step | pH Conditions | Temperature | Key Transformation |
|---|---|---|---|
| Ester Hydration | Alkaline (pH 9–11) | 25–37°C | Cleavage of macrocyclic ester bond to form a diol intermediate. |
| Dehydration | Mildly Acidic (pH 4–6) | Not Specified | Elimination of water from the diol to form the open-chain Secorapamycin. |
Chemical Reactions and Derivatization Strategies for this compound and Related Isomers
The open-chain structure of this compound and its isomers offers unique opportunities for chemical modification and the development of novel derivatives. Strategies for derivatization can involve various chemical reactions targeting the functional groups present in the molecule.
Chemical derivatization strategies are employed to enhance analytical detection or to create novel analogs with potentially different biological activities. nih.govnih.gov For instance, the synthesis of ring-opened seco-analogs of bi-steric mTORC1 inhibitors has been demonstrated. nih.gov This was achieved by reacting the parent macrocyclic compounds with ammonium (B1175870) acetate (B1210297) in dimethylacetamide, a method analogous to the formation of secorapamycin from rapamycin. nih.gov
Common types of reactions that can be applied to complex molecules like secorapamycin include:
Oxidation : Involves the addition of oxygen or removal of hydrogen.
Reduction : Involves the addition of hydrogen or removal of oxygen.
Substitution : The replacement of one functional group with another.
These reactions can be used to create a library of secorapamycin derivatives, allowing for the exploration of structure-activity relationships. The development of simultaneous extraction and derivatization strategies can also streamline the analysis of such compounds in biological fluids. nih.gov
Substitution Reactions and Functional Group Transformations
Substitution reactions involve the replacement of one functional group with another and are a common class of organic reactions that can lead to the formation of various derivatives. libretexts.orgnumberanalytics.com
The transformation of rapamycin to this compound is initiated by a key functional group transformation: the hydrolysis of the ester linkage within the macrolactone ring. enovatia.comresearchgate.net This reaction is a nucleophilic acyl substitution where water acts as the nucleophile, attacking the carbonyl of the ester and leading to the ring-opened hydroxy acid. This is followed by dehydration to form the more stable secorapamycin structure.
Further substitution reactions can occur on the rapamycin scaffold. For instance, the methoxy (B1213986) group at the C7 position of rapamycin can be replaced by other nucleophiles in the presence of a Lewis acid. researchgate.net While this specific reaction may not be part of the primary formation of this compound, it illustrates the potential for functional group transformations within this class of molecules. The general principles of nucleophilic substitution, both SN1 and SN2 mechanisms, are fundamental to these transformations. youtube.com
| Transformation | Reaction Type | Description | Initial Functional Group | Final Functional Group |
| Ring-Opening | Hydrolysis (Nucleophilic Acyl Substitution) | Cleavage of the macrolactone ring. enovatia.comresearchgate.net | Ester | Carboxylic Acid and Alcohol |
| Dehydration | Elimination | Formation of a double bond following ring-opening. | Hydroxy Acid | Alkene |
Molecular Mechanisms of Action and Specific Target Engagement
Analysis of Related Seco-Rapamycin Isomers and mTOR Pathway Modulation
The defining difference in the mechanism of action between rapamycin (B549165) and its seco-isomers lies in their interaction with the mTOR pathway. This distinction is a critical area of research, as it suggests that seco-rapamycins may have different therapeutic profiles.
Rapamycin's mode of action involves the formation of a ternary complex: rapamycin first binds to FKBP12, and this complex then binds to the FKBP-rapamycin-binding (FRB) domain of mTOR, leading to the allosteric inhibition of mTOR Complex 1 (mTORC1) google.com. This inhibition blocks downstream signaling pathways that are essential for cell growth and proliferation sochob.cl.
In contrast, it has been reported that seco-rapamycin, the ring-opened product of rapamycin, does not directly affect mTOR function medchemexpress.com. A patent for rapamycin analogs also states that the mTOR protein is the primary in vivo target of rapamycin but not of seco-rapamycin google.com. This suggests that the opening of the macrolide ring, which distinguishes Secorapamycin B from rapamycin, is a critical structural change that prevents the FKBP12-ligand complex from effectively binding to and inhibiting mTOR.
The term "seco-rapamycin" often refers to a mixture of ring-opened isomers that can be formed from the degradation of rapamycin umich.edu. A study comparing the degradation of rapamycin and its ring-opened isomer, secorapamycin, found that secorapamycin degradation was significantly slower than that of the parent compound under various conditions researchgate.netumich.edu. This chemical stability, coupled with a potentially altered biological activity profile, makes these isomers interesting subjects of study.
The key discrepancy lies in the loss of mTOR inhibition. While retaining high affinity for FKBP12, seco-rapamycin derivatives have been shown to possess extremely weak immunosuppressive activity in some assays, which is attributed to their inability to form a stable ternary complex with mTOR researchgate.net. This lack of mTOR inhibition is a defining feature of seco-rapamycins, including by extension this compound, and distinguishes them fundamentally from rapamycin and its analogs like everolimus (B549166) and temsirolimus, which are potent mTOR inhibitors . This suggests that the therapeutic applications of this compound, if any, would likely be based on a different mechanism of action or have a different side-effect profile compared to traditional mTOR inhibitors.
Reported Interactions with Mammalian Target of Rapamycin (mTOR) Complexes via FKBP12
Broader Effects on Intracellular Signaling Cascades
While rapamycin exerts significant influence over various intracellular signaling cascades, primarily through its inhibition of the mammalian target of rapamycin (mTOR), the activity of this compound is substantially attenuated. Research indicates that ring-opened derivatives of rapamycin, including this compound, generally exhibit a significant loss of biological function, despite retaining a high affinity for the FK506-binding protein (FKBP12). researchgate.netenovatia.com The formation of the FKBP12-rapamycin complex is a prerequisite for mTOR inhibition. Although secorapamycin derivatives can bind to FKBP12, the resulting complex is largely ineffective at inhibiting mTOR. researchgate.net
The mTOR signaling pathway is a critical regulator of cell growth and proliferation, with one of its key downstream effects being the promotion of protein synthesis. Rapamycin, by inhibiting mTORC1, leads to the dephosphorylation of key targets such as the ribosomal protein S6 kinase (S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which in turn suppresses protein synthesis. nih.govtocris.com
Given that this compound is a biologically inactive derivative of rapamycin, its direct influence on cellular protein synthesis is considered to be minimal to non-existent. researchgate.netfda.gov Studies on the degradation products of rapamycin have shown them to be largely inactive in biological assays. For instance, two major ring-opened metabolites of rapamycin were found to be biologically inactive, with one demonstrating less than 4% of the potency of rapamycin in a thymocyte proliferation assay. fda.gov This profound loss of activity suggests that this compound does not effectively modulate the mTOR pathway and, consequently, does not significantly impact the intricate machinery of cellular protein synthesis that is under mTOR's control.
Table 1: Comparative Activity of Rapamycin and its Degradation Products
| Compound | Target Binding (FKBP12) | Immunosuppressive Activity | Influence on Protein Synthesis |
| Rapamycin | High | Potent | Significant Inhibition |
| This compound (and other seco-derivatives) | High researchgate.netenovatia.com | Extremely Weak to Inactive researchgate.netfda.gov | Negligible |
The endoplasmic reticulum (ER) is a major intracellular calcium store, and the maintenance of calcium homeostasis is vital for a multitude of cellular processes. While the direct effects of rapamycin on ER calcium homeostasis are complex and not its primary mechanism of action, mTOR signaling can intersect with pathways that regulate calcium signaling.
There is a lack of direct research findings specifically investigating the role of this compound in maintaining endoplasmic reticulum calcium homeostasis. However, based on its established biological inactivity and its inability to effectively inhibit mTOR, it is highly improbable that this compound plays a significant role in modulating ER calcium levels. researchgate.netfda.gov The intricate regulation of ER calcium channels and pumps is not known to be a direct target of this compound. Therefore, its contribution to the maintenance of ER calcium homeostasis is presumed to be insignificant.
Biological Activities and Preclinical Efficacy Assessment
Immunosuppressive Efficacy in Experimental Models
Secorapamycin B, a primary degradation product of rapamycin (B549165) (sirolimus), has been investigated for its biological activities, including its potential as an immunosuppressive agent. While its parent compound, rapamycin, is a potent immunosuppressant widely used in organ transplantation, this compound exhibits significantly reduced immunosuppressive properties.
Modulation of T-Cell Proliferation and Activation
Research indicates that this compound is substantially less potent than rapamycin in modulating immune responses. In a thymocyte proliferation assay, this compound demonstrated less than 4% of the potency of rapamycin. plos.org Further investigations into sirolimus metabolites, including this compound, have shown that their immunosuppressive activity in lymphocyte and thymocyte proliferation assays is generally less than 10% to 30% of that of the parent drug. goeverest.com Some studies have characterized its immunosuppressive activity as "extremely low". researchgate.net
Like rapamycin, the mechanism of action of this compound is believed to involve binding to the immunophilin FK-binding protein 12 (FKBP12). However, the resulting complex has a diminished capacity to inhibit the mammalian target of rapamycin (mTOR), a key kinase in the regulation of T-cell proliferation and activation. plos.orgfda.gov Rapamycin itself inhibits T-lymphocyte activation and proliferation stimulated by cytokines such as interleukin-2 (B1167480) (IL-2), IL-4, and IL-15. This inhibition prevents the progression of the cell cycle from the G1 to the S phase. fda.gov Given its reduced potency, the direct impact of this compound on these pathways is considerably weaker.
Potential in Preventing Organ Transplant Rejection and Treating Autoimmune Conditions
Due to its significantly lower immunosuppressive activity compared to rapamycin, this compound is not a primary candidate for preventing organ transplant rejection or treating autoimmune diseases on its own. Rapamycin has demonstrated efficacy in extending allograft survival in various animal models of organ transplantation and in suppressing immune-mediated events in models of autoimmune diseases such as systemic lupus erythematosus and collagen-induced arthritis. However, the substantially reduced potency of this compound limits its potential in these therapeutic areas. goeverest.comresearchgate.net The FDA has requested further studies to evaluate the immunosuppressive activity of this compound to better characterize its profile. fda.gov
Anticancer Activity and Proteasome Targeting
While its immunosuppressive effects are minimal, this compound has shown promise as an anticancer agent, particularly through its unexpected ability to target the proteasome, a critical cellular complex for protein degradation.
Efficacy in Inhibiting Cancer Cell Growth and Proliferation
This compound has been shown to inhibit the growth of cancer cells, and this effect can be particularly pronounced when used in combination with other anticancer agents. nottingham.ac.uk For instance, while this compound alone had a limited effect on the proliferation of MCF7 breast carcinoma cells, it demonstrated growth attenuation in MDA-MB-231 triple-negative breast cancer cells. nottingham.ac.uk Although this compound is a poor activator of mTOR, it mimics rapamycin's ability to inhibit the proteasome, which is a key mechanism in its anticancer effects. plos.org
Synergistic Effects with Proteasome Inhibitors (e.g., Bortezomib) in Cancer Cell Lines
A significant aspect of this compound's anticancer potential lies in its synergistic effects with proteasome inhibitors like bortezomib (B1684674). nottingham.ac.uk In vitro studies have shown that the combination of this compound and bortezomib is more effective at inhibiting the purified human 20S proteasome than either compound alone. nottingham.ac.uk This synergy has been observed in various cancer cell lines. For example, HeLa cervical carcinoma cells, which are relatively resistant to high concentrations of either bortezomib or this compound alone, showed impeded proliferation when the two were combined. nottingham.ac.uk Similarly, in MCF7 breast cancer cells, the combination of bortezomib and this compound led to a significant decrease in the number of live cells compared to treatment with either drug individually. nottingham.ac.uk
The table below summarizes the synergistic effects of this compound and Bortezomib on cancer cell lines.
| Cell Line | Treatment | Observation |
| HeLa (Cervical Carcinoma) | Bortezomib or this compound alone | Refractory to treatment at high nanomolar concentrations. |
| Combination of Bortezomib and this compound | Proliferation was impeded. | |
| MCF7 (Breast Carcinoma) | Bortezomib or this compound alone | Proliferation was not significantly impeded. |
| Combination of Bortezomib and this compound | Number of live cells dropped to less than half of the control. | |
| MDA-MB-231 (Triple-Negative Breast Cancer) | This compound alone | Attenuated cell growth. |
| Combination of Bortezomib and this compound | Synergistic attenuation of cell growth. |
Data derived from in vitro studies. nottingham.ac.uk
Utility in Addressing Bortezomib-Resistant Cancers
The synergistic relationship between this compound and bortezomib suggests its potential utility in overcoming resistance to proteasome inhibitors. This compound is considered an allosteric ligand of the 20S proteasome, meaning it binds to a site distinct from the active site targeted by competitive inhibitors like bortezomib. researchgate.netnottingham.ac.uk This different binding mechanism may allow it to be effective in cancers that have developed resistance to bortezomib. nottingham.ac.uk The combination of this compound with a proteasome inhibitor is a proposed method for treating bortezomib-resistant cancer cells. nottingham.ac.uk
The table below details the in vitro inhibition of purified human 20S proteasome by this compound in combination with various proteasome inhibitors.
| Proteasome Inhibitor | IC50 (alone) | Combination with Seco-rapamycin | Effect |
| Bortezomib | 77 nM | Synergistic | Stronger inhibition of ChT-L peptidase activity. |
| Carfilzomib | 4 nM | Synergistic | - |
| Lactacystin | 258 nM | Synergistic | - |
ChT-L: chymotrypsin-like. Data based on in vitro assays with purified human 20S proteasome. nottingham.ac.uk
Antifungal Properties against Pathogenic Yeasts
Rapamycin and its analogs, including this compound, are recognized for their antifungal capabilities. The mechanism of this activity is highly conserved across different fungal species. nih.gov The antifungal action is mediated through the formation of a complex with the immunophilin FKBP12 (FK506-binding protein-12). nih.gov This complex then binds to and inhibits the TOR (Target of Rapamycin) kinase, a crucial regulator of cell growth and proliferation in eukaryotes. nih.govnih.gov The inhibition of the TOR signaling pathway disrupts essential cellular processes in fungi, leading to a fungicidal effect. nih.govelifesciences.org
Research has demonstrated that rapamycin and its less immunosuppressive analogs are toxic to the pathogenic yeasts Candida albicans and Cryptococcus neoformans. nih.gov These two species are significant opportunistic human pathogens. The antifungal activity is dependent on the presence of both FKBP12 and TOR proteins within the yeast cells. nih.govresearchgate.net Studies have shown that mutant strains of C. albicans that lack the gene for FKBP12 are resistant to the effects of rapamycin and its analogs. nih.gov Similarly, mutations in the TOR kinase can also confer resistance. nih.gov This confirms that the antifungal effect is specifically channeled through the FKBP12-TOR pathway. researchgate.net
The fungicidal nature of rapamycin and its analogs against these yeasts makes them a subject of interest for developing new antifungal therapies, especially given the limitations of existing fungistatic agents like azoles. nih.gov
Table 1: Antifungal Mechanism of Rapamycin Analogs against Pathogenic Yeasts
| Target Organism | Key Proteins Involved | Mechanism of Action | Outcome |
|---|---|---|---|
| Candida albicans | FKBP12, TOR1 | The drug forms a complex with FKBP12, which then binds to and inhibits the TOR1 kinase. nih.gov | Inhibition of cell growth and proliferation, leading to cell death (fungicidal effect). nih.gov |
| Cryptococcus neoformans | FKBP12, TOR | The drug-FKBP12 complex inhibits the TOR kinase, disrupting cellular signaling pathways. nih.govresearchgate.net | Toxic to the yeast, preventing its growth and survival. nih.gov |
To enhance antifungal efficacy, researchers have explored combining rapamycin analogs with other compounds. A notable strategy involves the use of cyclic tetrapeptides (CTPs). Studies have shown that certain CTPs, such as westertide A and westertide B isolated from the fungus Aspergillus westerdijkiae, exhibit synergistic antifungal activity against Candida albicans when used in combination with rapamycin. mdpi.comnih.gov This synergistic effect suggests that the CTPs may enhance the activity of the rapamycin analog, potentially allowing for lower concentrations of the primary drug. mdpi.com The engagement of the FKBP12 homolog is considered a likely part of this enhanced effect.
This approach of using synergistic combinations could be a promising avenue for developing more potent antifungal treatments and combating drug resistance. nih.gov Other studies have also shown synergistic effects when combining TOR inhibitors with drugs like itraconazole (B105839) and amphotericin B against various fungi. frontiersin.org
Table 2: Synergistic Antifungal Strategies
| Primary Compound | Synergistic Agent(s) | Target Pathogen | Noted Effect |
|---|---|---|---|
| Rapamycin | Westertide A, Westertide B (Cyclic Tetrapeptides) | Candida albicans | Enhanced antifungal activity against the pathogen. mdpi.comnih.gov |
| Sirolimus (Rapamycin) | Itraconazole, Posaconazole, Amphotericin B | Mucorales | Synergistic antifungal efficacy. frontiersin.org |
| Everolimus (B549166) (Rapamycin Analog) | Itraconazole (ITC), Posaconazole (POS) | Dematiaceous Fungi | Significant in vitro synergistic efficacy. frontiersin.org |
Activity against Candida albicans and Cryptococcus neoformans
Implications for Cellular Aging and Healthspan Research
The TOR signaling pathway, the primary target of this compound and its parent compound Rapamycin, is a highly conserved central regulator of cell growth, metabolism, and aging in eukaryotes. gethealthspan.comsdbonline.org Inhibition of mTOR (mammalian Target of Rapamycin) by rapamycin has been extensively studied as a leading intervention to slow the aging process and extend healthspan—the period of life spent in good health. gethealthspan.comnih.gov
Research in various animal models has consistently shown that rapamycin can extend lifespan and delay the onset of numerous age-related conditions. elifesciences.org The mechanisms behind these benefits are multifaceted and include:
Promotion of Autophagy: By inhibiting mTOR, rapamycin can induce autophagy, a cellular process that clears out damaged proteins and organelles, which is crucial for maintaining cellular health. gethealthspan.com
Combating Cellular Senescence: Rapamycin can alleviate markers of cellular senescence, a state where cells stop dividing and contribute to aging and age-related diseases. nih.gov
Reducing Inflammation: The compound has been shown to suppress "inflammaging," the chronic, low-grade inflammation associated with aging. nih.gov
Even short-term or transient treatment with rapamycin late in life has been demonstrated to increase life expectancy and improve healthspan indicators in mice, such as enhancing long-term memory and neuromuscular coordination. elifesciences.orgnih.gov These findings suggest that the benefits of mTOR inhibition can be achieved without lifelong administration. elifesciences.orgaging-us.com As a derivative of rapamycin that also targets the TOR pathway, this compound is implicated in this field of research, representing a potential molecule for studies aimed at promoting healthy aging.
Table 3: Effects of Rapamycin-Mediated mTOR Inhibition on Aging
| Cellular Process | Effect of mTOR Inhibition | Implication for Healthspan |
|---|---|---|
| Autophagy | Promotes the clearance of cellular debris and dysfunctional components. gethealthspan.com | Protects tissue function and delays cellular aging. gethealthspan.com |
| Cellular Senescence | Reduces markers of senescent cells. nih.gov | Delays the onset of age-related pathology. nih.gov |
| Inflammation (Inflammaging) | Can suppress pro-inflammatory pathways. nih.gov | Mitigates chronic inflammation linked to age-related diseases. |
| Protein Synthesis | Downregulates ribosome biogenesis and protein translation. nih.gov | Mimics effects of caloric restriction, a known longevity intervention. gethealthspan.com |
Pharmacokinetic and Metabolic Fate Investigations
In Vitro Metabolism Studies in Biological Matrices
The metabolic conversion of Secorapamycin B has been characterized in various in vitro systems that mimic human physiological environments. These studies have revealed a specific metabolic pathway and highlighted the enzymes and tissues involved.
Research has shown that this compound is a substrate for metabolic transformation, leading to the formation of a key metabolite. nih.govresearchgate.net In experiments using human tissue homogenates, this compound (also referred to as D2) is metabolized into dihydro sirolimus (M2), a ring-opened dihydro metabolite. nih.govresearchgate.netmedchemexpress.com This metabolite, M2, was identified as a major product when sirolimus (rapamycin) was incubated with modified Caco-2 cells. nih.govresearchgate.net Although this compound itself is a degradation product of sirolimus, it can be further metabolized to M2. nih.gov
The formation of dihydro sirolimus (M2) from this compound is an enzymatic process that depends on the presence of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govresearchgate.netmedchemexpress.com Studies conducted with human liver, jejunal mucosal, and Caco-2 homogenates have consistently demonstrated that the conversion to M2 is an NADPH-dependent process. medchemexpress.commedchemexpress.com This indicates the involvement of one or more NADPH-utilizing reductases. frontiersin.orgmdpi.com Interestingly, the formation of M2 from this compound was not inhibited by ketoconazole, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. nih.govresearchgate.netmedchemexpress.com This suggests that while sirolimus metabolism is heavily reliant on CYP3A4, the subsequent conversion of its degradation product, this compound, to M2 proceeds via a different, non-microsomal enzymatic pathway. nih.govresearchgate.net
To understand the disposition of this compound, researchers have utilized various human-derived in vitro models. nih.govmedchemexpress.com When 20 μM of this compound was incubated with human liver and jejunal mucosal homogenates, M2 was readily produced. medchemexpress.commedchemexpress.com Similarly, homogenates of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to resemble enterocytes of the small intestine, were also capable of this metabolic conversion. medchemexpress.commedchemexpress.com
However, studies with intact Caco-2 cell monolayers revealed complexities in permeability and transport. When this compound was applied to the apical (lumen-facing) side of the Caco-2 monolayer, very little of the compound or its metabolite, M2, was detected in the basolateral (blood-facing) compartment after 4 hours. medchemexpress.commedchemexpress.com This suggests that this compound has low permeability across the apical membrane of these intestinal cells. nih.gov In contrast, when this compound was applied to the basolateral side, both this compound and M2 were detected in the apical compartment, indicating that both are substrates for active secretion across the apical membrane, likely by P-glycoprotein (P-gp). nih.gov
| Parameter | Finding | Source |
| Metabolite | Dihydro Sirolimus (M2) | nih.govresearchgate.netmedchemexpress.com |
| Enzymatic Cofactor | NADPH | nih.govmedchemexpress.commedchemexpress.com |
| CYP3A4 Involvement | No inhibition by Ketoconazole | nih.govmedchemexpress.com |
| Tissue Activity | Metabolized in Liver & Jejunal Mucosal Homogenates | medchemexpress.commedchemexpress.com |
| Cellular Model | Metabolized in Caco-2 Homogenates & Monolayers | nih.govmedchemexpress.commedchemexpress.com |
| Apical Permeability | Low in Caco-2 Monolayers | nih.gov |
Characterization of Enzymatic Pathways (e.g., NADPH-dependent processes)
Degradation Kinetics and Stability in Aqueous and Other Media
The chemical stability of this compound has been evaluated, particularly in comparison to its parent compound, rapamycin (B549165). These studies provide insight into its shelf-life and behavior in aqueous environments.
Studies comparing the degradation of this compound and rapamycin in aqueous solutions have shown that this compound is significantly more stable. enovatia.comresearchgate.netumich.edu Under various pH conditions, this compound exhibits slower degradation kinetics than rapamycin. enovatia.comresearchgate.net For instance, in a study using 30/70 (v/v) acetonitrile-water mixtures, the degradation of this compound was markedly slower than that of rapamycin. umich.edu In a solution containing 23.7 mM of ammonium (B1175870) acetate (B1210297) (apparent pH 7.3), the half-life of rapamycin was 890 hours, whereas the degradation of this compound was so slow that a detailed kinetic analysis was precluded, with only a ~6% decrease in concentration observed after 19 days. enovatia.comumich.edu
| Compound | Medium | Apparent pH | Apparent Half-Life (t½) | Source |
| Rapamycin | 23.7 mM Ammonium Acetate in 30/70 MeCN/H₂O | 7.3 | 890 hours | enovatia.comumich.edu |
| Rapamycin | 237 mM Ammonium Acetate in 30/70 MeCN/H₂O | 7.3 | 200 hours | enovatia.comumich.edu |
| Rapamycin | NaOH in 30/70 MeCN/H₂O | 12.2 | ~0.9 hours (Reduced by 3 orders of magnitude) | enovatia.comumich.edu |
| This compound | 23.7 mM Ammonium Acetate in 30/70 MeCN/H₂O | 7.3 | Significantly slower than rapamycin (~6% degradation over 19 days) | umich.edu |
| This compound | All tested conditions | - | Significantly slower degradation than rapamycin | enovatia.comresearchgate.netumich.edu |
The degradation of both rapamycin and this compound is influenced by base catalysis. enovatia.comresearchgate.netumich.edu Kinetic studies have demonstrated the involvement of both specific base catalysis (reaction with hydroxide (B78521) ions) and general base catalysis (reaction with other basic species in the solution, such as acetate). enovatia.comumich.edu The degradation of rapamycin was strongly accelerated at higher buffer concentrations, indicating general base catalysis. enovatia.com While this compound also undergoes base-catalyzed degradation, its rate is substantially lower than that of rapamycin under identical conditions. enovatia.comresearchgate.net The primary degradation products of rapamycin under these conditions were identified as isomers of this compound and a hydroxy acid resulting from lactone hydrolysis, with no evidence of interconversion between these products. enovatia.comresearchgate.net
Identification of Primary Degradation Products and Isomers
This compound, the ring-opened isomer of Rapamycin (also known as Sirolimus), is a key compound in understanding the degradation pathways of this important immunosuppressant. researchgate.netenovatia.comresearchgate.net The degradation of Rapamycin in aqueous solutions primarily yields two main products: individual isomers of Secorapamycin and a hydroxy acid formed through lactone hydrolysis. researchgate.netenovatia.comumich.edu Studies have shown that these two products are formed via parallel reactions, with no evidence of interconversion between them. enovatia.com
The stability of these degradation products is highly dependent on the pH of the solution. In highly basic conditions, both Secorapamycin and the hydroxy acid undergo further fragmentation and water addition reactions. researchgate.netenovatia.comumich.edu However, under various tested conditions, the degradation of Secorapamycin was found to be significantly slower than that of its parent compound, Rapamycin. researchgate.netresearchgate.netumich.edu For instance, in a 30/70 (v/v) acetonitrile-water mixture with an apparent pH of 7.3, the apparent half-life of Rapamycin was reported as 890 hours, while the degradation of Secorapamycin was notably slower. enovatia.comresearchgate.net
In addition to these primary degradation products, other related substances and isomers have been identified in forced degradation studies of Rapamycin and its derivatives, such as Everolimus (B549166). allmpus.com These include various isomers of Sirolimus (Isomer A, B, and C) and degradation products of Everolimus. allmpus.com
| Parent Compound | Degradation Product/Isomer | Formation Pathway | Notes |
|---|---|---|---|
| Rapamycin | Secorapamycin isomers | Ring-opening | A primary degradation product. researchgate.netenovatia.com |
| Rapamycin | Hydroxy acid | Lactone hydrolysis | A primary degradation product. researchgate.netenovatia.com |
| Rapamycin | Sirolimus Isomer A | Isomerization | Also known as Sirolimus Triketone Isomer. allmpus.com |
| Rapamycin | Sirolimus Isomer B | Isomerization | Identified as a related substance. allmpus.com |
| Rapamycin | Sirolimus Isomer C | Isomerization | Identified as a related substance. allmpus.com |
Assessment of Cellular Permeability and Efflux Mechanisms
The cellular permeability and efflux of this compound have been investigated, particularly in the context of intestinal absorption, often using Caco-2 cell monolayers as an in vitro model of the intestinal epithelium. nih.govresearchgate.netmedchemexpress.com
Studies using Caco-2 cells, which are derived from human colon carcinoma and form a polarized monolayer, are instrumental in assessing the directional transport of compounds. evotec.commedtechbcn.com These cells provide a means to measure transport from the apical (lumenal) to the basolateral (blood) side and vice versa. evotec.comresearchgate.net
Research has shown that Secorapamycin is essentially impermeable to the apical membrane of Caco-2 cells. nih.govresearchgate.netacs.org When Secorapamycin was applied to the apical side of the cell monolayer, very little of the compound was detected in the basolateral compartment or within the cells after a 4-hour incubation period. medchemexpress.com
In contrast, when Secorapamycin was introduced to the basolateral compartment, it was readily detected in the apical compartment, indicating a preferential direction of transport. medchemexpress.com This directional transport is a hallmark of active efflux. Furthermore, after basolateral dosing, a metabolite of Secorapamycin, M2 (a ring-opened dihydro metabolite), was also detected in both the apical and basolateral compartments. nih.govresearchgate.netmedchemexpress.com The formation of M2 from Secorapamycin has been observed in human liver and jejunal mucosal homogenates in an NADPH-dependent manner. medchemexpress.com
| Compound | Dosing Compartment | Observation in Apical Compartment | Observation in Basolateral Compartment | Observation in Cellular Fraction | Key Finding |
|---|---|---|---|---|---|
| Secorapamycin | Apical | - | Minimal detection | Minimal detection | Poor apical to basolateral permeability. medchemexpress.com |
| Secorapamycin | Basolateral | Readily detected | - | - | Significant basolateral to apical transport. medchemexpress.com |
| M2 (from basolateral Secorapamycin) | Basolateral | Detected | Detected | - | Metabolite is transported across the monolayer. medchemexpress.com |
P-glycoprotein (P-gp) is a well-characterized efflux transporter that plays a significant role in limiting the absorption and distribution of many drugs by actively pumping them out of cells. nih.govnih.govtg.org.au
Research indicates that Secorapamycin is a substrate for P-gp. nih.govresearchgate.net When Secorapamycin was applied to the basolateral side of Caco-2 cells, its transport to the apical compartment was decreased in the presence of LY335979, a known P-gp inhibitor. medchemexpress.com This finding confirms that P-gp is involved in the efflux of Secorapamycin from the basolateral to the apical side.
Interestingly, the metabolite M2 is also subject to P-gp-mediated efflux. nih.govresearchgate.net The presence of the P-gp inhibitor LY335979 increased the amount of M2 in both the apical and basolateral compartments after basolateral dosing of Secorapamycin. medchemexpress.com This suggests that the inhibition of P-gp leads to a higher intracellular concentration of Secorapamycin, which in turn results in increased formation and subsequent appearance of M2.
| Compound | Efflux Pump | Evidence | Impact of Inhibition |
|---|---|---|---|
| Secorapamycin | P-glycoprotein (P-gp) | Active secretion across the apical membrane of Caco-2 cells inhibited by LY335979. nih.govresearchgate.netmedchemexpress.com | Decreased flux to the apical compartment when dosed basolaterally. medchemexpress.com |
| M2 (dihydro metabolite) | P-glycoprotein (P-gp) | Active secretion across the apical membrane of Caco-2 cells inhibited by LY335979. nih.govresearchgate.net | Increased amounts detected in both apical and basolateral compartments. medchemexpress.com |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Correlation of Molecular Structure with Immunosuppressive Efficacy
The defining structural difference between Rapamycin (B549165) and Secorapamycin B is the hydrolysis of the lactone bond, resulting in a linear, acyclic structure. This single change profoundly diminishes its immunosuppressive capabilities. While Rapamycin is a potent immunosuppressant, this compound exhibits significantly weaker activity.
Research has shown that the macrocyclic structure of Rapamycin is essential for its potent immunosuppressive effect, which is mediated through the formation of a ternary complex with FKBP12 and the FKBP-Rapamycin Binding (FRB) domain of the mammalian target of rapamycin (mTOR). The ring-opened structure of this compound, while still capable of binding to FKBP12, fails to effectively inhibit mTORC1. researchgate.netresearchgate.net This is a cornerstone of its SAR.
Studies have quantified this loss of potency. For instance, in a thymocyte proliferation assay, a key measure of immunosuppressive effect, one of the primary ring-opened metabolites of rapamycin, demonstrated less than 4% of the potency of the parent compound. fda.gov Another degradation product was found to be completely inactive. fda.gov This drastic reduction in activity underscores the critical role of the macrocyclic scaffold in maintaining the correct conformation for potent mTOR inhibition.
Despite the loss of immunosuppressive activity, ring-opened derivatives like this compound retain a high affinity for FKBP12, with dissociation constants often remaining in the nanomolar range. researchgate.net This indicates that the portion of the molecule responsible for FKBP12 binding remains largely intact and functional, while the "effector" domain responsible for mTOR interaction is compromised by the linearization of the structure.
| Compound | Structure | Immunosuppressive Potency (Thymocyte Proliferation Assay) | Reference |
| Rapamycin | Macrocyclic | High (IC50 ~0.8-6.7 nM) | google.com |
| This compound | Ring-opened | Very Low (<4% of Rapamycin) | fda.gov |
| Other ring-opened degradants | Ring-opened | Inactive | fda.gov |
This table illustrates the dramatic drop in immunosuppressive activity upon the opening of the macrocyclic ring of Rapamycin to form this compound and other related degradants.
Structural Determinants Influencing Anticancer and Antifungal Potency
The structural alterations that lead to diminished immunosuppression in this compound give rise to a different profile of biological activity, particularly concerning its anticancer and antifungal potential. The mechanism of action for these effects appears to diverge from the mTOR inhibition characteristic of Rapamycin.
Anticancer Potency: While this compound is a poor inhibitor of mTOR, it has been shown to inhibit the proteasome. researchgate.net This shift in target provides a basis for its potential anticancer activity, independent of the mTOR pathway. The inhibition of the proteasome can induce apoptosis in cancer cells and is a validated strategy in oncology.
Some studies suggest that Secorapamycin may be toxic to certain cancer cell lines, such as RPMI 8226 myeloma cells. google.com Furthermore, it has been investigated for its potential to sensitize cancer cells to other anticancer drugs like bortezomib (B1684674), a known proteasome inhibitor. google.com The EC50 for seco-rapamycin in some cancer cell lines was found to be in the high nanomolar range, for example, 869 nM for HeLa.S3 cervical carcinoma cells when used as a single agent. google.com This suggests that while it possesses anticancer properties, its potency may be lower than dedicated anticancer agents.
The SAR for the anticancer activity of this compound and its analogs is an area of ongoing research. It is hypothesized that the linear structure exposes different functional groups that can interact with the proteasome, an interaction that is sterically hindered in the macrocyclic Rapamycin.
Antifungal Potency: Rapamycin itself was initially discovered as an antifungal agent. nih.govnih.gov Its derivatives have also been studied for their activity against various fungal strains, including Candida albicans, Saccharomyces cerevisiae, and Fusarium oxysporum. nih.gov Generally, Rapamycin is the most active among its close analogs. nih.gov
Specific data on the antifungal activity of this compound is limited. However, the antifungal action of Rapamycin is linked to the inhibition of TORC1, which is conserved in fungi. nih.gov Given that this compound is a weak inhibitor of mTOR, it is plausible that its antifungal activity is also significantly reduced compared to Rapamycin. Studies on other Rapamycin derivatives, such as prolylrapamycin (B1232259) and 32-desmethylrapamycin, have shown them to be less active than the parent compound, highlighting the sensitivity of antifungal activity to structural modifications. nih.gov
| Compound | Target | Anticancer Activity | Antifungal Activity | Reference |
| Rapamycin | mTORC1 | Inhibits proliferation | Potent | nih.govinvivochem.com |
| This compound | Proteasome | Toxic to some cancer cells, sensitizes to other drugs | Likely reduced | researchgate.netgoogle.com |
This table provides a comparative overview of the anticancer and antifungal activities and targets of Rapamycin and this compound.
Computational Modeling and Predictive Analytics in this compound Research
Computational modeling and predictive analytics are invaluable tools for elucidating the SAR of complex molecules like this compound. These methods provide insights into the molecular interactions that govern biological activity and can guide the design of new analogs with desired properties.
Molecular Docking: Molecular docking studies have been extensively used to understand the interaction of Rapamycin with FKBP12 and the FRB domain of mTOR. nih.govresearchgate.net These studies confirm that the macrocyclic structure of Rapamycin is crucial for creating the composite surface that binds to and inhibits mTOR.
For this compound, computational docking can be employed to model its interaction with FKBP12 and to explore its binding to alternative targets like the proteasome. Docking simulations can help to visualize how the linear structure of this compound fits into the binding pockets of these proteins and to identify the key residues involved in the interaction. Such studies can explain why it retains affinity for FKBP12 while losing its ability to inhibit mTOR. Furthermore, docking studies can be used to compare the binding of this compound to the proteasome with that of known proteasome inhibitors, providing a rationale for its observed anticancer activity.
QSAR Models: Quantitative structure-activity relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For this compound and its analogs, QSAR models could be developed to predict their immunosuppressive, anticancer, or antifungal potency based on various molecular descriptors.
The development of a robust QSAR model would require a dataset of structurally diverse ring-opened rapamycin analogs with corresponding biological activity data. While extensive QSAR studies specifically on this compound are not widely published due to a limited number of analogs, the principles of QSAR can be applied to understand the structural requirements for activity. For example, descriptors related to molecular shape, flexibility, and electronic properties would likely be important in differentiating the activity of linear versus macrocyclic rapamycin derivatives.
Predictive analytics, leveraging machine learning algorithms, can be integrated with QSAR to build more accurate models. nih.gov These models could be used to virtually screen libraries of hypothetical this compound derivatives to identify those with potentially enhanced anticancer or other desired activities and reduced off-target effects.
| Modeling Technique | Application in this compound Research | Potential Insights |
| Molecular Docking | - Interaction with FKBP12- Interaction with the proteasome | - Rationale for retained FKBP12 binding- Mechanism of proteasome inhibition |
| QSAR | - Correlation of structure with immunosuppressive, anticancer, and antifungal activity | - Identification of key structural features for desired activity- Prediction of activity for novel analogs |
| Predictive Analytics | - Virtual screening of analog libraries | - Prioritization of new derivatives for synthesis and testing |
This table summarizes the application of computational modeling and predictive analytics in the research of this compound.
Preclinical Research Methodologies and Models in Secorapamycin B Development
In Vitro Cellular and Biochemical Assays
In vitro assays are the first step in characterizing the molecular and cellular effects of Secorapamycin B. These controlled laboratory experiments utilize cell lines and purified biochemical components to assess the compound's direct biological activities, such as its impact on cell survival and immune responses.
Initial preclinical evaluations of this compound have focused on its antiproliferative and cytotoxic effects, particularly in cancer cell lines. Unlike its parent compound, rapamycin (B549165), which is primarily cytostatic at low concentrations, this compound has demonstrated direct toxicity to several human cancer cell lines. google.com
Research outlined in patent documents indicates that this compound can impede the proliferation of various cancer cells. google.com For instance, in studies using the RPMI 8226 myeloma cell line, this compound was shown to be toxic. google.com Further experiments demonstrated its ability to inhibit the growth of MDA-MB-231 triple-negative breast cancer cells. google.comgoogleapis.com In one viability assay, the EC50 (the concentration required to inhibit 50% of cell viability) for this compound was determined to be 869 nM. googleapis.com
The compound's effects have been observed across multiple cell lines, as detailed in the table below.
Table 1: In Vitro Antiproliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effect | Source(s) |
|---|---|---|---|
| RPMI 8226 | Myeloma | Toxic to cells. | google.com |
| HeLa S3 | Cervical Carcinoma | Proliferation impeded, particularly in combination with bortezomib (B1684674). | google.com |
| MCF7 | Breast Carcinoma | Alone, induced ~60% cell death; synergized with bortezomib to reduce live cells. | google.comgoogleapis.com |
These findings suggest a distinct mechanism of action for this compound compared to rapamycin, with a notable capacity to induce cell death rather than solely arresting cell growth. google.com
While initial studies indicate that this compound induces significant cell death in certain cancer lines, detailed mechanistic studies to fully delineate the specific apoptotic pathways and effects on cell cycle progression are not yet extensively reported. google.comgoogleapis.com Standard methodologies are employed to investigate these processes.
The determination of whether cell death occurs via apoptosis or necrosis is a critical step. purdue.edunih.gov This is typically achieved using flow cytometry with dual staining, for example, with Annexin V and a non-permeable DNA dye like propidium (B1200493) iodide (PI). mdpi.comfrontiersin.org Apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which Annexin V binds to, while necrotic cells have compromised membranes that allow PI to enter and stain the nucleus. purdue.edufrontiersin.org Further analysis of apoptosis involves Western blotting to detect key protein markers such as cleaved caspases (e.g., caspase-3, -7) and cleaved poly (ADP-ribose) polymerase (PARP-1). nih.gov The expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family are also commonly assessed. europeanreview.org
Cell cycle analysis is used to determine if a compound induces arrest at specific phases (G1, S, or G2/M). mdpi.com This is typically performed by staining cells with a DNA-intercalating dye (like PI or DAPI) and analyzing the DNA content of the cell population via flow cytometry. mdpi.com The expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), can be measured by Western blot to understand the molecular basis of any observed cell cycle arrest. frontiersin.org For this compound, which caused approximately 60% cell death in MCF7 cells, these analyses would clarify if the cells arrest at a particular checkpoint before undergoing apoptosis. google.comgoogleapis.com
A key distinguishing feature of this compound is its significantly reduced immunosuppressive activity compared to rapamycin. The primary mechanism of rapamycin's immunosuppressive effect is the inhibition of T-cell and B-cell activation and proliferation. oaepublish.com It achieves this by blocking the response to interleukin-2 (B1167480) (IL-2). oaepublish.com
To assess the immunological activity of this compound, T-cell proliferation assays are essential. In these assays, T-lymphocytes are stimulated to proliferate with mitogens or antigens. The ability of a compound to inhibit this proliferation is then measured. Studies on the metabolites of rapamycin have shown that its ring-opened forms are largely inactive biologically in this context. Specifically, in a thymocyte proliferation assay, one ring-opened metabolite was found to be inactive, while another possessed less than 4% of the immunosuppressive potency of rapamycin. This strongly suggests that this compound, as a ring-opened product, lacks the potent T-cell proliferation inhibition characteristic of its parent compound.
Analysis of Apoptosis and Cell Cycle Progression
In Vivo Animal Models for Efficacy and Metabolism Studies
Following in vitro characterization, this compound's properties are evaluated in living organisms. In vivo animal models are indispensable for understanding the compound's efficacy in a complex biological system and for studying its absorption, distribution, metabolism, and excretion (ADME) profile.
The selection of an appropriate animal model is critical for generating meaningful and translatable preclinical data. oaepublish.com The choice depends on the specific research question, whether it relates to efficacy, metabolism, or safety.
For efficacy studies, particularly in oncology, rodent models are frequently used. oaepublish.com Based on the potent in vitro antiproliferative activity of this compound against human cancer cell lines, immunodeficient mouse strains (e.g., nude or SCID mice) are suitable choices. google.com These mice lack a functional immune system, allowing for the growth of human-derived tumors (xenografts) without rejection.
For metabolism and pharmacokinetic studies, the rational selection of an animal model is based on identifying species with ADME processes, such as key metabolic enzymes (e.g., Cytochrome P450 family), that are broadly similar to those in humans. Rodents (mice and rats) are commonly used for initial studies due to practical considerations. Larger animals, such as dogs or non-human primates, may be used in later-stage preclinical development to provide data that is often more predictive of human pharmacokinetics.
Tumor xenograft and allograft rejection models serve to test a compound's efficacy in the context of cancer and immunosuppression, respectively.
Tumor Xenograft Models: Given the observed in vitro antiproliferative effects of this compound, tumor xenograft models are the logical next step for in vivo efficacy testing. google.com In this type of study, human cancer cells, such as the MDA-MB-231 breast cancer line against which this compound showed activity, are implanted subcutaneously or orthotopically into immunodeficient mice. google.com Once tumors are established, the animals are treated with this compound. Key endpoints measured include tumor growth inhibition, reduction in tumor volume over time, and potential for tumor regression compared to a vehicle-treated control group. googleapis.com
Allograft Rejection Models: These models are used to evaluate the immunosuppressive potential of a compound. A common model involves the transplantation of an organ, such as a heart or skin, from one mouse strain to a genetically different one (e.g., a C3H heart transplanted to a BALB/c mouse). nih.gov Without immunosuppression, the recipient's immune system rejects the allograft. While rapamycin is highly effective at preventing rejection in these models, this compound would be expected to show little to no efficacy. nih.gov This is due to its markedly reduced activity in T-cell proliferation assays. Therefore, in an allograft model, this compound would likely fail to prevent graft rejection, confirming the in vitro immunological findings and clearly differentiating its biological profile from that of rapamycin.
Experimental Design and Endpoints for Preclinical Studies
The design of preclinical studies for this compound is critical for generating robust and translatable data. These studies are broadly categorized into exploratory and confirmatory research. nih.gov Exploratory studies are often hypothesis-generating, allowing for flexibility in design to uncover potential therapeutic avenues and understand the compound's basic biological activities. nih.gov Confirmatory studies, on the other hand, are hypothesis-testing and require rigorous, well-controlled designs to validate initial findings. nih.gov
A key consideration in the experimental design is the selection of appropriate animal models that accurately mimic the human disease state being targeted. researchgate.net The objectives of these preclinical investigations are to determine the physiological, toxicological, and efficacious potential of the compound before it can be advanced to human trials. geacindia.gov.in Good Laboratory Practices (GLP) are mandatory for these studies to ensure the quality and integrity of the data. fda.gov
The design of these studies involves several key components, including the selection of the animal species and their physiological state, as well as the method of delivery of this compound. geacindia.gov.in This includes defining dose regimens and routes of administration. geacindia.gov.in
Secondary endpoints provide additional information about the compound's activity. These can include duration of response (DOR) and various pharmacodynamic markers. haematologica.org Exploratory endpoints may also be included to investigate novel mechanisms or generate new hypotheses. nih.gov
For a structured overview, the following table summarizes typical experimental design components and endpoints in preclinical research for a compound like this compound.
| Design Component | Description | Primary Endpoints | Secondary Endpoints |
| Animal Model | Species and strain selected to mimic human disease pathophysiology. | Tumor growth inhibition, survival | Biomarker modulation, body weight |
| Dosing Regimen | Frequency, duration, and route of administration. | Overall Survival (OS), Progression-Free Survival (PFS) | Duration of Response (DOR) |
| Control Groups | Vehicle-treated and/or standard-of-care-treated groups. | Overall Response Rate (ORR) | Pharmacokinetic parameters |
| Sample Size | Statistically determined number of animals per group. | Change in tumor volume | Histopathological changes |
Advanced Analytical Techniques for Compound Characterization and Metabolite Profiling
The comprehensive characterization of this compound and the identification of its metabolites are fundamental aspects of preclinical development. A variety of advanced analytical techniques are employed for this purpose, with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy being the most powerful methods for structural elucidation and metabolite profiling. criver.com
Liquid chromatography coupled with mass spectrometry (LC-MS) is a primary tool for characterizing this compound and distinguishing it from degradation products. High-resolution mass spectrometry (HRMS) provides the sensitivity and precision required to detect low-concentration analytes and differentiate them from endogenous compounds. criver.com Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) coupled with LC-MS are widely used for the identification, structural characterization, and quantitative analysis of drug metabolites. dovepress.com
Metabolite profiling aims to identify the biotransformation pathways of a drug. dovepress.com This is crucial for optimizing lead compounds to have ideal pharmacokinetic and pharmacodynamic properties. dovepress.com The process involves analyzing biological samples, such as plasma or tissue homogenates, to detect and identify metabolites. google.com Both in vivo and in vitro models are utilized for these studies. diva-portal.org In vitro models can include liver microsomes and S9 fractions. diva-portal.org
The structural elucidation of metabolites is a detailed process that utilizes various data points, including retention time, isotopic patterns, accurate mass measurements, and product ion fragmentation data from techniques like tandem mass spectrometry (MS/MS). criver.com
The following table outlines key analytical techniques used in the characterization and metabolite profiling of this compound.
| Analytical Technique | Application | Key Information Obtained |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation and identification of this compound and its metabolites. dovepress.com | Retention time, molecular weight, and structural fragments. criver.com |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass measurement for elemental composition determination. criver.com | High-precision molecular formula. criver.com |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites through fragmentation analysis. criver.com | Fragmentation patterns for structural confirmation. criver.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural characterization of the parent compound and its major metabolites. criver.com | Detailed 3D molecular structure. |
| High-Performance Liquid Chromatography (HPLC) | Quantification and purity assessment of this compound. | Purity, concentration, and presence of impurities. |
| UV-Vis Spectroscopy | Detection and quantification of compounds with chromophores. | Light absorbance characteristics. |
Future Research Directions and Translational Perspectives
Optimization of Biosynthetic and Synthetic Production Methods for Secorapamycin B
The efficient production of this compound is a critical step for extensive preclinical and potential clinical investigation. Research in this area is proceeding along two main tracks: biosynthetic and synthetic optimization.
Biosynthetic Production: this compound is a secondary metabolite produced by the actinobacterium species Amycolatopsis. biosynth.com The biosynthetic pathway involves modular polyketide synthases. biosynth.com Efforts to enhance production yields are focused on genetic and enzymatic engineering of these pathways. biosynth.com This includes strategies such as strain improvement through mutagenesis and optimization of fermentation conditions. researchgate.net Techniques like fed-batch bioprocess optimization are being explored, with studies investigating the impact of nutrient feeds, such as glycerol (B35011) and lysine (B10760008), and process parameters like pH and agitation rates on yield. researchgate.net For instance, some studies have shown that using lysine as a nitrogen source can be beneficial as it is a precursor to pipecolic acid, a key component of the rapamycin (B549165) macrolide structure. researchgate.net
Synthetic Production: The chemical synthesis of this compound typically begins with the ring-opening of rapamycin. This process involves the hydrolysis of the macrocyclic ester bond under aqueous alkaline conditions, followed by dehydration. A significant challenge in the synthesis is the potential for degradation and the formation of various isomers. researchgate.net Researchers are focused on refining reaction conditions to improve yield and purity. This includes exploring different solvent systems and purification techniques like reverse-phase high-performance liquid chromatography (HPLC). Stability is also a key consideration, as the compound can degrade in aqueous solutions, necessitating specific storage conditions.
Development of Novel this compound Derivatives with Targeted Mechanisms or Improved Efficacy
The development of novel derivatives of this compound aims to enhance its therapeutic properties, such as increasing potency, improving selectivity, and overcoming resistance mechanisms. While research on specific this compound derivatives is still in early stages, the broader field of rapamycin analog development provides a roadmap for this endeavor.
The synthesis of esters and amides of secorapamycin has been explored to create new chemical entities with potentially altered pharmacological profiles. jst.go.jp The goal is to design compounds that may target specific cellular pathways more effectively than the parent molecule. For example, research into other rapamycin analogs has led to the development of "bi-steric inhibitors" which interact with both the orthosteric and allosteric binding sites of the mTORC1 complex, leading to deeper inhibition while maintaining selectivity over mTORC2. acs.orgnih.gov This approach could potentially be applied to this compound to create derivatives with more precise mechanisms of action.
Furthermore, modifications to the core structure could improve pharmacokinetic properties, such as solubility and stability, which are critical for effective drug delivery. The development of such derivatives will likely involve peptide-based scaffolds or the introduction of bulky aromatic groups to enhance interactions with target proteins. nih.gov
Exploration of Combination Therapies in Oncology and Immunosuppression
A significant area of future research for this compound lies in its potential use in combination with other therapeutic agents, particularly in the fields of oncology and immunosuppression. google.comnih.govgoogle.com The rationale behind this approach is to target multiple pathways simultaneously, which can lead to synergistic effects, overcome drug resistance, and potentially reduce the required doses of individual drugs, thereby minimizing toxicity. nih.govefpia.eu
Oncology: In cancer therapy, combining this compound with other agents could offer a multi-pronged attack on tumor cells. For instance, preclinical studies have investigated the combination of seco-rapamycin with the proteasome inhibitor bortezomib (B1684674). google.com This combination has shown a synergistic effect in inhibiting the chymotrypsin-like activity of the proteasome and has demonstrated efficacy in bortezomib-resistant cancer models. google.com The combination of rapamycin analogs with chemotherapy agents like cisplatin (B142131) is also being explored to enhance anticancer efficacy by modulating the tumor microenvironment. nih.gov The acidic tumor microenvironment can reduce the effectiveness of mTORC1 inhibitors, and strategies to normalize tumor pH, such as using sodium bicarbonate, have been shown to potentiate the anti-cancer effects of rapamycin in preclinical models. researchgate.net
Immunosuppression: In the context of immunosuppression, this compound could be combined with other immunosuppressants to achieve a more comprehensive modulation of the immune response. biosynth.com This could be particularly relevant in organ transplantation to prevent rejection. biosynth.com The combination of rapamycin analogs with other drugs is an established practice, and similar strategies could be explored for this compound to potentially achieve better outcomes with fewer side effects. researchgate.net
Investigation of Broader Biological Roles and Underlying Pathways
While this compound is known to be a ring-opened product of rapamycin, its precise mechanism of action and full spectrum of biological activities are still under investigation. A key finding is that this compound is reported not to directly affect the function of the mammalian target of rapamycin (mTOR), a key kinase regulated by rapamycin. medchemexpress.com This suggests that this compound may have distinct intracellular targets and effects.
Recent research on rapamycin has identified novel targets beyond mTOR, such as the lysosomal mucolipin TRP channels (TRPML1), which could also be relevant for this compound. nih.gov Activation of these channels by rapamycin can induce autophagy and lysosomal biogenesis, processes that are crucial for cellular clearance and have implications for neuroprotection and aging. nih.gov Investigating whether this compound also interacts with these channels or other cellular components is a critical area for future research.
Furthermore, studies have shown that this compound can be metabolized in human liver and intestinal cells to dihydro-sirolimus. medchemexpress.com Understanding the metabolic fate of this compound and the biological activity of its metabolites is essential for a complete picture of its pharmacological profile. The compound's interaction with the ubiquitin-proteasome system is another area of interest, as this system is vital for protein homeostasis and is a key target in cancer therapy. researchgate.net
Biomarker Identification for Response Prediction and Monitoring in Preclinical Studies
To advance the development of this compound towards clinical application, the identification of predictive biomarkers is crucial. Biomarkers are measurable indicators that can help predict which patients are most likely to respond to a particular therapy. nki.nl This is a cornerstone of precision medicine, aiming to tailor treatments to individual patient profiles. crownbio.comnih.gov
In the context of mTOR inhibitors, several potential biomarkers have been investigated in preclinical models. These include the activation state of the PI3K/AKT/mTOR pathway, the expression levels of proteins like cyclin D1, and the mutational status of genes such as KRAS. nih.govnih.gov For example, activation of the PI3K/AKT/mTOR pathway is often associated with sensitivity to rapalogs, while mutations in KRAS have been linked to resistance. nih.gov
Future preclinical studies on this compound should incorporate robust biomarker discovery strategies. This involves correlating the response to this compound in preclinical models, such as cancer cell lines and patient-derived xenografts, with their molecular profiles. crownbio.comnih.gov Deep learning frameworks and other advanced analytical methods can be employed to analyze large datasets and identify gene expression signatures or other molecular features that predict sensitivity or resistance. nih.gov Identifying such biomarkers early in the development process will be essential for designing informative clinical trials and ultimately for the successful clinical translation of this compound.
Q & A
Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural identity of Secorapamycin B?
To confirm the identity of this compound, employ a combination of nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). NMR analysis in deuterated solvents (e.g., THF-d₈/D₂O) can resolve stereochemical features, such as cis/trans isomerism at the cyclic amide bond . Pair this with HPLC under conditions mimicking physiological pH (e.g., ammonium acetate buffers) to separate degradation products and validate purity. Cross-reference retention times and spectral data with literature or synthetic standards to mitigate misidentification risks .
Q. How should researchers design initial kinetic studies to assess this compound’s stability in aqueous solutions?
Conduct time-course experiments under controlled pH and temperature. For example, monitor degradation rates in buffered solutions (pH 4–8) at 25°C and 37°C using HPLC-UV or LC-MS. Include triplicate measurements to account for variability. Analyze degradation products via mass spectrometry to identify pathways (e.g., base-catalyzed hydrolysis vs. acid-mediated cyclization) . Use kinetic models (e.g., pseudo-first-order) to derive rate constants and half-lives.
Advanced Research Questions
Q. How can conflicting data on this compound’s degradation pathways be resolved?
Discrepancies often arise from variations in experimental conditions (e.g., solvent composition, pH, temperature). To address this:
- Replicate studies under identical conditions to verify reproducibility.
- Perform 2D NMR correlation spectroscopy (COSY) and heteronuclear single-quantum coherence (HSQC) to track structural changes in real-time .
- Compare degradation profiles across multiple analytical platforms (e.g., HPLC vs. LC-MS/MS) to confirm product identities.
- Apply density functional theory (DFT) calculations to predict energetically favorable degradation intermediates .
Q. What experimental strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?
- Use regioselective modification of the macrolide core to retain bioactivity while altering solubility or stability.
- Employ semi-synthetic approaches, such as enzymatic hydrolysis of Rapamycin followed by selective re-functionalization .
- Validate derivative purity via orthogonal methods (e.g., NMR, HPLC, and X-ray crystallography).
- Design dose-response assays in cellular models to correlate structural changes with biological efficacy.
Q. How should researchers address inconsistencies in reported cis/trans isomer ratios of this compound under varying pH conditions?
- Conduct NMR experiments in buffered deuterated solvents to monitor isomer equilibria dynamically. For example, track isomer ratios (cis:trans) after adding trifluoroacetic acid (TFA) to simulate acidic conditions .
- Use variable-temperature studies to determine activation energy barriers for isomer interconversion.
- Correlate HPLC retention behavior with NMR-derived ratios to establish robust analytical protocols.
Methodological Considerations
Q. What statistical approaches are critical for analyzing dose-dependent effects of this compound in preclinical models?
- Apply nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values.
- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
- Include power analysis during experimental design to ensure adequate sample sizes for detecting significant effects .
Q. How can researchers validate the specificity of this compound’s biological targets in complex cellular systems?
- Combine CRISPR/Cas9-mediated gene knockout with competitive binding assays.
- Use isotopic labeling (e.g., ¹⁴C-Secorapamycin B) to track target engagement via autoradiography.
- Perform cross-linking mass spectrometry to identify proximal interactomes .
Data Interpretation and Reporting
Q. What criteria should guide the inclusion of this compound’s degradation data in peer-reviewed publications?
- Report raw chromatographic data (e.g., peak areas, retention times) alongside processed results.
- Disclose solvent systems, column specifications, and detection wavelengths for reproducibility .
- Provide supplementary NMR spectra (e.g., ¹H, ¹³C, 2D correlations) and kinetic plots in supporting information .
Q. How can researchers ethically address unexpected toxicity findings in this compound studies?
- Follow institutional review board (IRB) protocols for reporting adverse events in preclinical models .
- Use omics profiling (e.g., transcriptomics, metabolomics) to elucidate mechanisms of toxicity.
- Disclose limitations and propose follow-up studies to differentiate compound-specific effects from model artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
